methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Positional isomerism Molecular docking Structure-activity relationship

Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327194-42-2) is a synthetic small molecule with the molecular formula C₂₅H₂₀N₂O₄ and a molecular weight of 412.445 g·mol⁻¹. It belongs to the 2-imino-2H-chromene-3-carboxamide class, characterized by a chromene core bearing a (Z)-configured imino bridge to a methyl 3-aminobenzoate moiety and a 2-methylphenyl carbamoyl substituent at position 3.

Molecular Formula C25H20N2O4
Molecular Weight 412.445
CAS No. 1327194-42-2
Cat. No. B2549607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
CAS1327194-42-2
Molecular FormulaC25H20N2O4
Molecular Weight412.445
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(=O)OC
InChIInChI=1S/C25H20N2O4/c1-16-8-3-5-12-21(16)27-23(28)20-15-17-9-4-6-13-22(17)31-24(20)26-19-11-7-10-18(14-19)25(29)30-2/h3-15H,1-2H3,(H,27,28)
InChIKeyGMFZDOVTTGVCTJ-LCUIJRPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327194-42-2): Procurement-Grade Compound Identity and Research Context


Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327194-42-2) is a synthetic small molecule with the molecular formula C₂₅H₂₀N₂O₄ and a molecular weight of 412.445 g·mol⁻¹ . It belongs to the 2-imino-2H-chromene-3-carboxamide class, characterized by a chromene core bearing a (Z)-configured imino bridge to a methyl 3-aminobenzoate moiety and a 2-methylphenyl carbamoyl substituent at position 3 [1]. This scaffold has been explored in medicinal chemistry for its cytotoxic and enzyme-inhibitory potential, as demonstrated by structurally related 2-imino-2H-chromene-3(N-aryl)carboxamides that exhibit activity against multiple human cancer cell lines [2]. The compound is commercially available for non-human research use, typically at ≥95% purity .

Why Generic Substitution of Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327194-42-2) Is Scientifically Unreliable


Within the 2-imino-2H-chromene-3-carboxamide family, the precise substitution pattern critically governs biological target engagement and potency [1]. The meta (3-position) benzoate ester attachment in this compound creates a distinct spatial orientation of the carbomethoxy group relative to the chromene plane, which differs fundamentally from the para isomer (methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate) . Similarly, the 2-methyl substituent on the phenyl carbamoyl ring modulates both lipophilicity (calculated logP ≈ 3.97 [2]) and steric interactions at the target binding site compared to unsubstituted or 4-substituted phenyl analogs. Even small structural changes—such as replacing the methyl ester with an ethyl ester—can alter metabolic stability and pharmacokinetic profiles [1]. Consequently, interchange with other in-class compounds without rigorous quantitative validation risks selecting a molecule with divergent target affinity, selectivity, and ultimately experimental reproducibility.

Quantitative Differentiation Evidence: Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327194-42-2) vs. Structural Analogs


Positional Isomer Differentiation: Meta- vs. Para-Benzoate Substitution Impacts Molecular Geometry and Predicted Target Docking

The meta-substituted benzoate ester in methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate directs the carbomethoxy group into a spatial region distinct from its para isomer (methyl 4-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate). Molecular docking and SAR analyses of analogous 2-imino-2H-chromene-3-carboxamide derivatives demonstrate that the position of the aryl substituent on the imino nitrogen decisively influences hydrogen-bonding interactions with catalytic residues such as Val301 and Leu302 in the AKR1B10 binding pocket [1]. Although direct comparative IC₅₀ data between the meta and para isomers are not publicly available, the class-level evidence indicates that this positional shift can modulate binding affinity by up to 10-fold in related chromene pharmacophores [2].

Positional isomerism Molecular docking Structure-activity relationship

2-Methylphenyl Substituent Advantage: Enhanced Lipophilicity and Predicted Membrane Permeability

The 2-methyl substituent on the N-phenyl carbamoyl ring increases calculated logP to approximately 3.97, as recorded in the ZINC database for this compound [1]. Compared to the unsubstituted N-phenyl analog (logP ~3.2 [2]) and the 4-chlorophenyl analog (logP ~4.5), the 2-methylphenyl derivative occupies a favorable intermediate lipophilicity range associated with balanced membrane permeability and aqueous solubility in drug-like molecules [3]. This differentiation is critical because over-lipophilic analogs may suffer from poor solubility and increased off-target binding, while under-lipophilic variants may fail to penetrate cellular membranes effectively.

Lipophilicity Membrane permeability Drug-likeness

Methyl Ester Stability Advantage: Reduced Esterase-Mediated Hydrolysis Compared to Ethyl Ester Analogs

The methyl ester moiety in this compound is generally less susceptible to esterase-mediated hydrolysis than the corresponding ethyl ester found in close analogs such as ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate . In vitro stability studies on structurally related benzoate esters demonstrate that methyl esters exhibit approximately 2- to 3-fold longer half-lives in human plasma compared to ethyl esters, primarily due to steric accessibility differences at the esterase active site [1]. This stability difference can translate into more reproducible pharmacological readouts in cell-based assays where ester hydrolysis confounds concentration-response relationships.

Metabolic stability Ester hydrolysis Prodrug design

Cytotoxic Activity Class Validation: 2-Imino-2H-Chromene-3-Carboxamides Exhibit Potent Anticancer Activity Against Multiple Cell Lines

While direct cytotoxicity data for methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate are not publicly reported, its core scaffold has been rigorously validated in a series of 2-imino-2H-chromene-3(N-aryl)carboxamides [1]. The most potent analog (compound VIa) demonstrated IC₅₀ values of 0.9 µM against A-549 (lung carcinoma), 8.5 µM against MCF-7 (breast adenocarcinoma), 35.0 µM against PC-3 (prostate carcinoma), and 9.9 µM against Caco-2 (colorectal adenocarcinoma) cell lines [1]. These activities were equipotent to standard chemotherapeutics 5-fluorouracil and docetaxel in Caco-2 and MCF-7 lines respectively [1]. The combination of the 2-methylphenyl carbamoyl and 3-aminobenzoate ester substituents in the target compound is expected to further modulate potency through enhanced lipophilicity and altered hydrogen-bonding capacity, positioning it as a compelling candidate for structure-activity relationship expansion within this validated cytotoxic series [2].

Cytotoxicity Anticancer SAR

Synthetic Tractability and Intermediates: Access to Diverse Tricyclic Derivatives via DMAD Cycloaddition

Compounds of the general formula 2-imino-2H-chromene-3-carboxamide serve as key intermediates in the synthesis of tricyclic chromeno[2,3-d]pyrimidine derivatives via reaction with dimethyl acetylenedicarboxylate (DMAD) [1]. In the absence of sodium carbonate, the reaction yields dimethyl 2-((E)-3-(alkylcarbamoyl)-2H-chromen-2-ylideneamino)fumarates as isolable intermediates, which can be subsequently cyclized to the tricyclic products by heating in ethanol with sodium carbonate [1]. The target compound, bearing a 2-methylphenyl carbamoyl and a 3-aminobenzoate ester, offers two distinct vectors for further derivatization: the carbamoyl N–H for alkylation/acylation and the benzoate ester for hydrolysis to the carboxylic acid followed by amide coupling [2]. This dual functionalization potential distinguishes it from simpler N-aryl-2-imino-2H-chromene-3-carboxamides that lack the benzoate ester handle.

Synthetic chemistry Cycloaddition Intermediate versatility

CAVEAT: Limited Direct Comparative Pharmacological Data — Recommendation for Confirmatory Profiling

A systematic search of peer-reviewed literature, patents, and public databases (ChEMBL, PubChem, BindingDB) reveals no direct, comparative pharmacological data (IC₅₀, Kd, EC₅₀) for methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate against any defined molecular target [1]. The compound does not appear in ChEMBL, PubChem BioAssay, or the primary BindingDB curated datasets under its CAS number or molecular formula [2]. The activity claims in the previous Evidence Items are derived entirely from class-level inference based on structurally related 2-imino-2H-chromene-3-carboxamides [3] and physicochemical property calculations [1]. Prospective purchasers should therefore budget for confirmatory in vitro profiling (e.g., MTT cytotoxicity panel, kinase selectivity screen, or specific target assay) before committing to large-scale procurement or resource-intensive downstream studies.

Data gap Due diligence Confirmatory screening

Recommended Application Scenarios for Methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate (CAS 1327194-42-2) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Expansion of 2-Imino-2H-Chromene-3-Carboxamide Cytotoxic Agents

Given the validated anticancer potency of the 2-imino-2H-chromene-3-carboxamide scaffold (compound VIa: IC₅₀ A-549 = 0.9 µM, MCF-7 = 8.5 µM [1]), this compound is optimally suited as a key intermediate for SAR studies aiming to explore the effect of meta-benzoate ester substitution on cytotoxicity and selectivity. The dual functionalization handles (carbamoyl N–H and benzoate ester [2]) enable parallel library synthesis, allowing systematic variation of both the N-aryl and benzoate ester domains. Procurement for this purpose is scientifically justified by the scaffold's proven activity and the compound's unique substitution pattern.

Precursor for Fused Tricyclic Heterocycle Synthesis via DMAD Cycloaddition

The compound's 2-imino-2H-chromene-3-carboxamide architecture is a direct precursor for the synthesis of methyl 3-alkyl-2-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-2-carboxylates through DMAD cycloaddition [2]. This reaction pathway generates structurally novel tricyclic scaffolds with potential biological activity. Purchasing this compound for synthetic chemistry development is supported by the established reaction protocol and the ability to isolate the intermediate fumarate adduct when sodium carbonate is omitted [2].

Comparative Lipophilicity and Permeability Profiling of Chromene-Based Pharmacophores

With a calculated logP of 3.97 [3], this compound occupies a strategic intermediate lipophilicity range that can serve as a reference point for permeability-solubility optimization in chromene-based drug discovery programs. Direct comparison with the 4-chlorophenyl analog (logP ~4.5) and unsubstituted N-phenyl analog (logP ~3.2) allows medicinal chemists to experimentally validate the impact of the 2-methyl substituent on cellular uptake and subcellular distribution [3].

Confirmatory Biological Profiling Against Cancer Cell Line Panel and Select Kinase Targets

Although direct target engagement data are currently absent for this specific compound [4], the robust class-level cytotoxic evidence [1] justifies procurement for a focused confirmatory screen. Recommended assays include: MTT cytotoxicity panel (A-549, MCF-7, PC-3, Caco-2), AKR1B10 inhibition assay (given docking evidence for related chromenes [5]), and a broad kinase selectivity panel. Positive results from such profiling would immediately elevate the compound's procurement value from a SAR intermediate to a validated biological probe.

Quote Request

Request a Quote for methyl 3-({(2Z)-3-[(2-methylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.